molecular formula C20H34O4 B1243566 (5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid

(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid

Cat. No. B1243566
M. Wt: 338.5 g/mol
InChI Key: SYAWGTIVOGUZMM-JHIAIUNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosatrienoic acid is a (5Z,8Z,11Z)-14,15-dihydroxyicosatrienoic acid in which the two stereocentres at positions 14 and 15 both have R-configuration. It derives from an arachidonic acid. It is a conjugate acid of a (5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosatrienoate. It is an enantiomer of a (5Z,8Z,11Z,14S,15S)-14,15-dihydroxyicosatrienoic acid.

Scientific Research Applications

Inhibition of Natural Killer Cell Activity

(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid, a product of the 15-lipoxygenase cascade, has been found to inhibit human natural killer (NK) cell activity. This inhibition occurs at micromolar concentrations and does not affect NK target cell binding, suggesting a potential role in immune regulation (Ramstedt et al., 1984).

Cytochrome P450-Dependent Transformations

The compound undergoes transformations by cytochrome P450, resulting in stereoselective formation of epoxy alcohol products. This process involves specific reactions with different configurations of epoxides depending on the stereochemistry of the substrate (Chang et al., 1996).

Influence on Vascular Relaxation and Enzyme Inhibition

This compound serves as a precursor in the synthesis of analogues that influence vascular relaxation and inhibit soluble epoxide hydrolase. These findings are crucial for developing drug candidates for various cardiovascular and inflammatory conditions (Falck et al., 2009).

Epoxidation in Fatty Acid Metabolism

The epoxidation of polyunsaturated fatty acid double bonds, including this compound, has been studied using a dimethyldioxirane reagent. This research is significant in understanding lipid metabolism and the formation of various bioactive lipid compounds (Grabovskiy et al., 2006).

Role in Biosynthesis of Eicosapentaenoic Acid

Studies on bacteria that produce eicosapentaenoic acid have shown the transformation of this compound into various polyunsaturated fatty acids, illustrating its role in microbial lipid biosynthesis (Iwanami et al., 1995).

Biological Effects of Isomers

Synthetic isomers of this compound retain key biological activities like vasoconstriction and antiproliferative effects, highlighting its potential in pharmacological research and therapeutic applications (Pfister et al., 2016).

properties

Product Name

(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-/t18-,19-/m1/s1

InChI Key

SYAWGTIVOGUZMM-JHIAIUNDSA-N

Isomeric SMILES

CCCCC[C@H]([C@@H](C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid
Reactant of Route 2
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid
Reactant of Route 3
Reactant of Route 3
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid
Reactant of Route 4
Reactant of Route 4
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid
Reactant of Route 5
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid
Reactant of Route 6
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.